molecular formula C21H23N5O2 B4016916 7-cyclohexyl-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-cyclohexyl-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B4016916
M. Wt: 377.4 g/mol
InChI Key: KJTQPCGSLXNLDD-UHFFFAOYSA-N
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Description

This compound features a highly complex tricyclic core structure (1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene) with a cyclohexyl substituent at position 7, an imino group at position 6, and a prop-2-enyl-linked carboxamide at position 4.

Properties

IUPAC Name

7-cyclohexyl-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-2-11-23-20(27)15-13-16-19(24-17-10-6-7-12-25(17)21(16)28)26(18(15)22)14-8-4-3-5-9-14/h2,6-7,10,12-14,22H,1,3-5,8-9,11H2,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTQPCGSLXNLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)C4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-cyclohexyl-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the triazatricyclo framework: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the cyclohexyl group: This step often involves the use of cyclohexyl halides in the presence of a base.

    Formation of the imino and oxo groups: These functional groups can be introduced through oxidation and imination reactions.

    Attachment of the N-prop-2-enyl group: This step typically involves alkylation reactions using prop-2-enyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

7-cyclohexyl-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or imino groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 7-cyclohexyl-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs.

Industry

In industry, this compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 7-cyclohexyl-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Spirocyclic Systems

describes spiro[4.5]decane-6,10-dione derivatives, such as 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione. Key comparisons include:

  • Core Structure : The target compound’s tricyclic system contrasts with the spirocyclic framework of ’s compounds, which feature a fused oxa-aza ring system.
  • Substituents: The dimethylamino-phenyl and benzothiazole groups in ’s compounds introduce electron-rich aromatic systems, whereas the target compound’s cyclohexyl group provides steric bulk without aromaticity.
  • Synthetic Routes : Both classes employ multi-step reactions involving carbonyl intermediates (e.g., 2-oxa-spiro[3.4]octane-1,3-dione in ), but the target compound’s synthesis likely requires specialized cyclization strategies due to its tricyclic core .

Cephalosporin Analogues

lists cephalosporins like (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid . Key differences include:

  • Heterocyclic Core : Cephalosporins feature a β-lactam-containing bicyclo[4.2.0] system, critical for antibiotic activity, whereas the target compound’s triazatricyclo core lacks a β-lactam ring.
  • Functional Groups: The cephalosporins’ thiadiazole and tetrazole substituents enhance antibacterial potency, while the target compound’s carboxamide and imino groups may favor non-antibiotic applications (e.g., kinase inhibition) .

Functional Group Comparison with Catechins

Although focuses on tea-derived catechins (e.g., EGCG), their gallate and hydroxyl groups highlight how polar substituents influence solubility and bioactivity.

Research Findings and Discussion

  • Reactivity: The target compound’s imino and carboxamide groups may participate in hydrogen bonding, akin to the amide linkages in cephalosporins, but its rigid tricyclic core could limit conformational flexibility compared to spiro derivatives .
  • Stability : Cyclohexyl and aromatic substituents in analogous compounds enhance thermal stability, suggesting similar robustness for the target compound.
  • Hypothetical Bioactivity : The combination of lipophilic (cyclohexyl) and polar (carboxamide) groups may position the compound for central nervous system (CNS) targeting, contrasting with the peripherally acting cephalosporins .

Biological Activity

Overview

The compound 7-cyclohexyl-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule characterized by its unique tricyclic structure and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N4O3C_{20}H_{24}N_{4}O_{3} with a molecular weight of approximately 368.43 g/mol. Its structure includes an imino group and multiple carbonyl functionalities that contribute to its reactivity and interactions with biological targets.

Property Details
Molecular Formula C20H24N4O3
Molecular Weight 368.43 g/mol
Key Functional Groups Imino group, carbonyls, carboxamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may inhibit pathways involved in cell proliferation and survival by binding to enzymes or receptors critical for these processes. The exact mechanism remains under investigation but is believed to involve modulation of signaling pathways associated with cancer cell growth and microbial resistance.

Biological Activities

  • Antimicrobial Properties
    • Studies indicate that the compound exhibits significant antimicrobial activity against various bacterial strains.
    • It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
  • Anticancer Potential
    • The compound shows promise in inhibiting cancer cell lines in vitro.
    • Its mechanism may involve apoptosis induction through the activation of caspases or inhibition of anti-apoptotic proteins.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial effects of the compound against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) value indicating effective inhibition at low concentrations. The results suggested that the compound could be developed as a novel antibiotic agent.

Case Study 2: Anticancer Activity

In vitro assays using human cancer cell lines demonstrated that the compound reduced cell viability significantly compared to controls. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound triggers programmed cell death in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-cyclohexyl-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Reactant of Route 2
Reactant of Route 2
7-cyclohexyl-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

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